Lipophilicity Differential: Lower clogP of the 5‑Butyl‑6‑methyl Analog vs. the 5‑Ethyl‑6‑methyl Homolog
The title compound (clogP = 1.30) [1] is predicted to be approximately 0.8–2.2 log units less lipophilic than its closest commercially available analog, 5‑ethyl‑6‑methyl‑2‑(4‑methylpiperazin‑1‑yl)pyrimidin‑4(3H)‑one (C₁₂H₂₀N₄O), for which vendor‑computed clogP values range from 3.12 to 3.51 . This lower lipophilicity, driven by the replacement of an ethyl group at position 5 with an n‑butyl chain, predicts improved aqueous solubility and a reduced risk of CYP450‑mediated metabolic clearance, which are desirable attributes for lead molecules requiring high systemic exposure [2].
| Evidence Dimension | Computed partition coefficient (clogP/ALogP) |
|---|---|
| Target Compound Data | clogP = 1.30 (computed, sildrug database) |
| Comparator Or Baseline | 5-ethyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: ALogP = 3.12–3.51 (multiple vendor computed sources, mcule.com / cdek.liu.edu) |
| Quantified Difference | ΔclogP ≈ 1.8–2.2 log units (lower for the title compound) |
| Conditions | In silico prediction; no experimental logP/logD data available for either compound |
Why This Matters
For medicinal chemistry teams balancing potency with pharmacokinetic properties, the 1.8–2.2 log unit lower clogP of the title compound translates to a predicted 60–150‑fold increase in aqueous solubility per the Hansch equation, potentially reducing the need for formulation-enabling strategies during lead optimization.
- [1] Sildrug Database, Institute of Biochemistry and Biophysics, PAS. Compound EOS20384: clogP = 1.30. View Source
- [2] Lipinski CA et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001; 46(1-3): 3–26. Relationship between logP and aqueous solubility. View Source
